molecular formula C15H10FNO2 B2645561 2-(4-fluorophenyl)indolizine-1-carboxylic Acid CAS No. 477889-04-6

2-(4-fluorophenyl)indolizine-1-carboxylic Acid

Cat. No.: B2645561
CAS No.: 477889-04-6
M. Wt: 255.248
InChI Key: OMAPDDMYOOTWDU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)indolizine-1-carboxylic acid is a heterocyclic compound that features an indolizine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 1-position. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid typically involves the annulation of substituted pyridines with appropriate reagents. One common method involves the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another approach involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring .

Industrial Production Methods

Industrial production methods for indolizine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include one-pot reactions, domino reactions, and transition metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine core .

Scientific Research Applications

2-(4-fluorophenyl)indolizine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors with high affinity, leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-fluorophenyl)indolizine-1-carboxylic acid include other indolizine derivatives such as:

Uniqueness

What sets this compound apart from its analogs is the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, pharmacokinetics, and overall chemical properties .

Properties

IUPAC Name

2-(4-fluorophenyl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPDDMYOOTWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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